molecular formula C21H22F3N3O2S B15119104 N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

Cat. No.: B15119104
M. Wt: 437.5 g/mol
InChI Key: ZRYYDHRYCKYPLN-UHFFFAOYSA-N
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Description

N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that features a benzothiazole core, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a Friedel-Crafts alkylation reaction using a trifluoromethyl benzene derivative.

    Final Assembly: The final compound is assembled by coupling the piperidine-benzothiazole intermediate with N-methylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22F3N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

N-methyl-1,1-dioxo-N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C21H22F3N3O2S/c1-26(20-18-4-2-3-5-19(18)30(28,29)25-20)17-10-12-27(13-11-17)14-15-6-8-16(9-7-15)21(22,23)24/h2-9,17H,10-14H2,1H3

InChI Key

ZRYYDHRYCKYPLN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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